molecular formula C24H24N4O4 B2652725 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 941981-41-5

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2652725
CAS No.: 941981-41-5
M. Wt: 432.48
InChI Key: NOEQBBUXYDHCOG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic heterocyclic core. The structure includes a 4-ethoxyphenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazin-4-one ring and an acetamide group linked to a 2-methoxy-5-methylphenyl moiety. The ethoxy and methoxy groups enhance metabolic stability, while the acetamide moiety may facilitate hydrogen bonding in biological targets .

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-4-32-18-8-6-17(7-9-18)19-14-21-24(30)27(11-12-28(21)26-19)15-23(29)25-20-13-16(2)5-10-22(20)31-3/h5-14H,4,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEQBBUXYDHCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introducing the ethoxyphenyl and methoxy-methylphenyl groups through nucleophilic substitution reactions.

    Acetylation: The final step involves acetylation to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methoxy-methylphenyl groups.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, compounds with a pyrazolo[1,5-a]pyrazine core have shown promise in various therapeutic areas, including anti-inflammatory and anticancer research. This specific compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a candidate for drug discovery programs.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action for 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core can bind to active sites, altering the function of these targets and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among pyrazolo[1,5-a]pyrazine derivatives include:

Substituents on the pyrazolo[1,5-a]pyrazin-4-one ring: 4-Ethoxyphenyl (target compound) vs. 4-methoxyphenyl () or 4-nitrophenyl (). Sulfanyl groups () introduce polarity and hydrogen-bond acceptor capacity, altering solubility and target interactions .

Acetamide-linked aryl groups: The 2-methoxy-5-methylphenyl group in the target compound contrasts with 3-ethylphenyl () or 4-phenoxyphenyl (). Ortho-substituents (e.g., 2-methoxy) may sterically hinder binding to certain enzymes compared to para-substituted analogs .

Table 1: Physicochemical Comparison of Pyrazolo[1,5-a]pyrazine Derivatives

Compound Molecular Formula Key Substituents logP Bioactivity Notes
Target Compound C₂₄H₂₄N₄O₄* 4-Ethoxyphenyl, 2-methoxy-5-methyl ~3.8† Inferred enhanced lipophilicity
N-(3-ethylphenyl)-... () C₂₃H₂₂N₄O₃ 4-Methoxyphenyl, 3-ethylphenyl 3.31 Moderate solubility (logSw -3.47)
2-{[2-(4-Methoxyphenyl)... () C₂₇H₂₂N₄O₃S 4-Methoxyphenyl, sulfanyl group ~4.2‡ Potential for thiol-mediated binding

*Estimated based on structural similarity; †Predicted via substituent contributions; ‡Estimated from sulfanyl group’s contribution.

Research Implications

The target compound’s structural uniqueness lies in its 4-ethoxyphenyl and 2-methoxy-5-methylphenyl groups, which balance lipophilicity and steric effects. Compared to ’s analog, the ethoxy substituent may prolong metabolic half-life, while the ortho-methoxy group could reduce off-target interactions. Further studies should explore:

  • Structure-Activity Relationships (SAR) : Systematic variation of aryl and acetamide groups.
  • Synthetic Optimization : Scalable routes inspired by and .
  • Biological Screening : Prioritize herbicidal and antimicrobial assays based on and .

Biological Activity

The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazolo[1,5-a]pyrazine core, suggests various biological activities that merit detailed examination.

  • Molecular Formula : C23H26N4O3
  • Molecular Weight : 414.48 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in various biochemical pathways. The exact mechanisms require further elucidation through targeted research.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have shown that similar pyrazolo derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. This activity is often linked to their ability to disrupt cellular processes in microbial organisms.
  • Anticancer Potential : The compound's structural features may confer anticancer properties, as seen in other pyrazolo compounds that have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : There is evidence suggesting that related compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of similar compounds. Below are notable findings:

StudyFindings
In Vitro Antimicrobial Study A derivative of the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of cell wall synthesis .
Anticancer Activity Assessment Research indicated that a structurally related compound reduced cell viability in breast cancer cell lines by 70% at a concentration of 10 µM, suggesting potent anticancer activity .
Anti-inflammatory Evaluation In a model of induced inflammation, the compound significantly reduced edema and inflammatory cytokine levels compared to control groups .

Synthesis and Stability

The synthesis of this compound typically involves multi-step organic reactions requiring controlled conditions for optimal yield and purity. The stability of this compound under physiological conditions is crucial for its potential therapeutic applications.

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